2-(benzo[b]thiophen-3-yl)-N-(3-(3,5-diMethyl-1H-pyrazol-4-yl)propyl)-9-isopropyl-9H-purin-6-aMine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzo[b]thiophen-3-yl)-N-(3-(3,5-diMethyl-1H-pyrazol-4-yl)propyl)-9-isopropyl-9H-purin-6-aMine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[b]thiophen-3-yl)-N-(3-(3,5-diMethyl-1H-pyrazol-4-yl)propyl)-9-isopropyl-9H-purin-6-aMine typically involves multi-step organic reactions. One common method involves the use of Pd-catalyzed coupling reactions, such as the Sonogashira coupling reaction, which is effective for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of terminal alkynes and iodoaryl compounds, with solvents like Hexane/EtOAc (10:1) for purification .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as column chromatography over silica gel are employed to purify the final product . The use of Pd-catalyzed reactions is advantageous due to their efficiency and the ability to produce the compound in moderate to good yields (up to 87%) .
Chemical Reactions Analysis
Types of Reactions
2-(benzo[b]thiophen-3-yl)-N-(3-(3,5-diMethyl-1H-pyrazol-4-yl)propyl)-9-isopropyl-9H-purin-6-aMine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and catalysts like palladium for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
2-(benzo[b]thiophen-3-yl)-N-(3-(3,5-diMethyl-1H-pyrazol-4-yl)propyl)-9-isopropyl-9H-purin-6-aMine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(benzo[b]thiophen-3-yl)-N-(3-(3,5-diMethyl-1H-pyrazol-4-yl)propyl)-9-isopropyl-9H-purin-6-aMine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-pyridyl)benzo[b]thiophene: Another heterocyclic compound with similar structural features.
3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene: A compound used in similar synthetic applications.
2-substituted benzo[b]thiophenes: A class of compounds with varying substituents that exhibit similar chemical properties.
Uniqueness
2-(benzo[b]thiophen-3-yl)-N-(3-(3,5-diMethyl-1H-pyrazol-4-yl)propyl)-9-isopropyl-9H-purin-6-aMine is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1227634-01-6 |
---|---|
Molecular Formula |
C24H27N7S |
Molecular Weight |
445.58308 |
Synonyms |
2-(benzo[b]thiophen-3-yl)-N-(3-(3,5-diMethyl-1H-pyrazol-4-yl)propyl)-9-isopropyl-9H-purin-6-aMine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.